Physicochemical Properties and Stability Profile of 2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
Physicochemical Properties and Stability Profile of 2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
Executive Summary
2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (CAS: 98491-85-1) is a highly polar, N-substituted 4-pyridone derivative featuring an acetic acid appendage. Frequently utilized as a specialized building block in fragment-based drug discovery and coordination chemistry, its physicochemical behavior is dictated by the vinylogous amide resonance of the 4-pyridone core and the ionizable carboxylic acid. This whitepaper provides an in-depth analysis of its structural logic, degradation pathways, and self-validating analytical workflows necessary for rigorous characterization.
Structural and Physicochemical Profiling
Electronic Structure and Aromaticity
Unlike 2-pyridones or unsubstituted 4-pyridones which exhibit keto-enol tautomerism (e.g., 4-pyridone ⇌ 4-hydroxypyridine), the N-substitution in this molecule permanently locks it into the 4-pyridone form.
Causality of Core Stability: The stability of the 4-pyridone core is driven by a strong zwitterionic resonance contributor, wherein the nitrogen bears a positive charge and the exocyclic oxygen bears a negative charge. This charge separation allows the six-membered ring to satisfy the Hückel 4n+2 rule, conferring substantial aromaticity to the system . This aromatic stabilization energy provides a high kinetic barrier against ring-opening and hydrolytic degradation .
Acid-Base Equilibria and Speciation
The molecule possesses two distinct ionizable centers, leading to a complex, overlapping pH-dependent speciation profile:
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The Carboxylic Acid: The N-acetic acid moiety has a predicted pKa of ~3.0–3.5.
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The Pyridone Oxygen: 4-pyridones act as weak bases. The conjugate acid (protonated at the exocyclic oxygen) typically exhibits a pKa of ~3.2–3.4.
Because these two pKa values are nearly overlapping, the molecule transitions rapidly from a cationic state (protonated pyridone, neutral carboxylic acid) at pH < 2.0, through a transient zwitterionic/neutral state at pH ~3.2, to an anionic state (neutral pyridone, deprotonated carboxylate) at physiological pH (7.4).
Quantitative Data Summary
Table 1: Physicochemical and Computed Properties
| Property | Value |
| CAS Number | 98491-85-1 |
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| Topological Polar Surface Area (TPSA) | ~66.4 Ų |
| Predicted pKa (Carboxylic Acid) | 3.0 - 3.5 |
| Predicted pKa (Pyridone Conjugate Acid) | ~3.3 |
| Predominant Charge State at pH 7.4 | Anionic (-1) |
Degradation Pathways and Stability Logic
While the aromatic core is highly resistant to hydrolysis, the N-acetic acid appendage introduces specific vulnerabilities under stress conditions:
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Oxidative Decarboxylation: Under photoredox catalysis or extreme thermal stress in the presence of oxidants, N-substituted acetic acids can undergo single-electron oxidation followed by rapid decarboxylation ( −CO2 ). This generates a highly reactive α -amino radical ( N−CH2∙ ) which can readily dimerize or react with electrophiles in the matrix .
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Photochemical Reactivity: 4-pyridones can undergo [2+2] photocycloadditions under intense UV irradiation. However, the N-substitution and the steric hindrance provided by the 2-methyl group partially mitigate this pathway compared to unsubstituted analogs.
Fig 1: Resonance stabilization vs. oxidative decarboxylation degradation pathway.
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: Stability-Indicating HPLC-DAD-MS Method for Degradation Profiling
This workflow isolates the thermal and oxidative vulnerabilities of the molecule.
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Sample Preparation: Prepare 1.0 mg/mL solutions of the compound in (a) 0.1 N HCl , (b) 0.1 N NaOH , and (c) 3% H2O2 .
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Stress Conditions: Incubate aliquots at 60°C for 48 hours. Self-Validation Step: Simultaneously incubate a dark control at 60°C to strictly isolate thermal degradation from ambient photochemical effects.
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Chromatographic Separation: Utilize a high-retention C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: Acetonitrile.
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Causality: By utilizing an acidic mobile phase, the ionization of the carboxylic acid is suppressed. This forces the molecule into its more lipophilic cationic/neutral state, preventing the severe peak tailing and column voiding typically observed when highly polar zwitterionic fragments interact with residual silanols on stationary phases.
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Detection: Monitor via DAD at 254 nm (capturing the pyridone π→π∗ transition) and ESI-MS in positive mode (monitoring the [M+H]+ at m/z 168.1).
Protocol 2: Potentiometric pKa Determination
Due to the overlapping ionization states, standard UV-metric pKa determination is insufficient. High-resolution potentiometry is required.
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Titrant Calibration: Standardize 0.1 M KOH and 0.1 M HCl using potassium hydrogen phthalate (KHP) to ensure exact molarity.
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Matrix Preparation: Dissolve 10 mg of the compound in 50 mL of 0.15 M KCl. Causality: The 0.15 M KCl matrix maintains a constant ionic strength, preventing activity coefficient fluctuations from skewing the Nernstian response of the pH electrode.
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Acidification: Drop the solution to pH 1.5 using 0.1 M HCl to ensure full protonation of both the pyridone oxygen and the carboxylate.
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Titration: Titrate with 0.1 M KOH under a strict nitrogen blanket, recording the pH up to 11.0. Causality: A nitrogen blanket is strictly required. Because the molecule's pKa values (~3.2 and ~3.5) are determined in the lower pH range, any dissolved CO2 (which forms carbonic acid, pKa ~6.3) will buffer the solution and distort the inflection points of the titration curve, rendering the mathematical deconvolution of the overlapping pKa values impossible.
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Data Analysis: Utilize Gran plot analysis to deconvolute the overlapping pKa values.
Fig 2: pH-dependent speciation and overlapping acid-base equilibria.
References
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Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. "Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects." Organic & Biomolecular Chemistry, 22(1), 144-158, 2023.[Link]
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"Photoredox Catalysis: 1,4-Conjugate Addition of N-Methyl Radicals to Electron-Deficient Olefins via Decarboxylation of N-Substituted Acetic Acids." Organic Letters, 22(10), 3879–3883, 2020.[Link]
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Boulton, A. J., et al. "Aromaticity and tautomerism. Part II. The 4-pyridone, 2-quinolone, and 1-isoquinolone series." Journal of the Chemical Society, Perkin Transactions 2, 1977.[Link]
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"2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid | 98491-85-1." MolPort Chemical Database.[Link]
